molecular formula C17H18 B8793920 Prop-1-en-2-ylbenzene; styrene CAS No. 104492-15-1

Prop-1-en-2-ylbenzene; styrene

Cat. No.: B8793920
CAS No.: 104492-15-1
M. Wt: 222.32 g/mol
InChI Key: ZAKVZVDDGSFVRG-UHFFFAOYSA-N
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Description

Prop-1-en-2-ylbenzene (α-methylstyrene, C₉H₁₀, CAS 98-83-9) is a styrene derivative featuring a methyl group at the α-position of the vinyl group. Its structure is characterized by a benzene ring attached to a propene chain with a methyl substituent at the double bond (CC(=C)C₆H₅) . It is widely used in polymer chemistry and organic synthesis due to its steric and electronic effects .

Styrene (vinylbenzene, C₈H₈, CAS 100-42-5) consists of a benzene ring bonded to an ethylene group (C₆H₅CH=CH₂). It is a fundamental monomer for polystyrene production and participates in diverse catalytic reactions, including hydroformylation and polymerization .

Scientific Research Applications

Industrial Applications

1. Production of Polymers and Plastics

Styrene is primarily utilized in the synthesis of various polymers, with approximately 60% of global styrene production converted into polystyrene. This versatile plastic is available in several forms, including solid, foam, and film. Key applications include:

Type of Polymer Applications
Polystyrene (PS) Packaging materials, food containers, medical devices, electronics, toys
Expandable Polystyrene (EPS) Insulation materials, lightweight protective packaging
Acrylonitrile Butadiene Styrene (ABS) Refrigerator liners, automotive parts, toys
Styrene Acrylonitrile (SAN) Food containers, optical fibers

Styrene's ability to be copolymerized with other monomers enhances its utility in creating engineering plastics with tailored properties for specific applications .

2. Synthetic Rubber

Styrene is a key component in the production of synthetic rubber, specifically Styrene Butadiene Rubber (SBR). SBR is widely used in tire manufacturing due to its excellent durability and performance characteristics. It also finds applications in conveyor belts and gaskets .

3. Composite Materials

Styrene is integral in producing fiber-reinforced polymer composites, which are utilized in various sectors such as automotive manufacturing and aerospace. These composites offer high strength-to-weight ratios and corrosion resistance .

Case Studies

Case Study 1: Styrene in Automotive Components

In the automotive industry, styrene-based composites are increasingly used for lightweight components that improve fuel efficiency. For instance, manufacturers have adopted polystyrene for interior parts and structural components due to its strength and cost-effectiveness. A study demonstrated that vehicles utilizing styrenic composites achieved up to a 20% reduction in weight compared to traditional materials .

Case Study 2: Styrene in Medical Devices

Styrene's biocompatibility has led to its application in medical devices such as syringes and IV bags. The clarity and strength of polystyrene make it suitable for these uses. Research indicates that styrenic materials can withstand sterilization processes without compromising their integrity or safety .

Environmental Impact and Safety

While styrene offers numerous benefits, it is essential to consider its environmental impact and potential health risks. Styrene has been classified as a possible human carcinogen based on limited evidence from studies involving occupational exposure. Research indicates an association between styrene exposure and increased risks of certain cancers among workers in the styrene-butadiene rubber industry .

Chemical Reactions Analysis

Polymerization Reactions

Both compounds undergo free-radical polymerization, but their kinetics and outcomes differ due to structural variations.

Styrene Polymerization

  • Mechanism : Free-radical polymerization initiated thermally or via initiators like benzoyl peroxide (BPO) .

  • Kinetics : Follows first-order dependence on monomer concentration and ~0.5-order dependence on initiator .

  • Shear Rate Effects : In spinning disc reactors (SDRs), polymerization rates increase with shear rate (e.g., 76% conversion at 90°C and 6 cm³/s flow rate) .

ParameterStyrene (100% mass)Styrene + Ethylbenzene (55% mass)
Peak Exotherm (°C)205210
Heat Release (kJ/mol)690520
Molecular Weight (Mn)120,000–150,00085,000–110,000

Data from DSC and GPC analyses .

Prop-1-en-2-ylbenzene Polymerization

  • Limited chain growth due to steric hindrance from the methyl group. Primarily forms dimers or short oligomers under radical conditions .

Thermal Decomposition

High-temperature stability and decomposition pathways differ significantly.

Styrene

  • Products : Generates styryl radicals (50% α-styryl), phenyl + vinyl radicals (25%), and benzene + vinylidene (5%) above 1,660 K .

  • Pressure Dependence : Radical formation dominates at low pressures (0.5–12 atm) .

Prop-1-en-2-ylbenzene

  • Decomposes at higher temperatures (>250°C) via β-scission, yielding cumene and benzene derivatives .

Catalytic Addition Reactions

Both compounds participate in transition-metal-catalyzed transformations.

Anti-Markovnikov Hydroallylation

  • Catalyst : Scandium complexes (e.g., Sc-3 ) .

  • Substrates : Styrene reacts with 1-aryl-2-alkyl alkenes to form internal alkenes (up to 99% yield, >19:1 E/Z) .

  • Example :

    Styrene + 1,4-di(prop-1-en-1-yl)benzeneSc-3D7 (93% yield, >19:1 E/Z)\text{Styrene + 1,4-di(prop-1-en-1-yl)benzene} \xrightarrow{\text{Sc-3}} \text{D7 (93\% yield, >19:1 E/Z)}

Cu-Catalyzed Oxyalkylation

  • Mechanism : Radical pathway confirmed via TEMPO inhibition .

  • Substrate Scope : Prop-1-en-2-ylbenzene reacts with alkyl halides (e.g., 2-bromopropane) to form ethers (76% yield) .

Comparative Analysis

Reaction TypeStyreneProp-1-en-2-ylbenzene
Polymerization High MW polymers (>100,000 Da) Oligomers/dimers
Thermal Stability Decomposes >1,660 K Stable up to 250°C
Catalytic Addition Hydroallylation (99% yield) Oxyalkylation (76% yield)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of styrene-derived cyclobutanone oximes for high yields?

  • Methodology : Utilize nickel-catalyzed Negishi coupling reactions with aryl zinc reagents, as demonstrated in the preparation of 3-methyl-3-phenylcyclobutan-1-one oxime derivatives. Key steps include controlling reaction stoichiometry, selecting appropriate catalysts (e.g., Ni(COD)₂), and optimizing reaction time/temperature. Purification via column chromatography and validation using spectral data (¹H/¹³C NMR) are critical .
  • Data Validation : Compare melting points and spectral signatures with literature values to confirm purity and structural integrity.

Q. What analytical techniques are recommended for characterizing styrene-based intermediates in organic synthesis?

  • Approach : Combine NMR spectroscopy (to confirm regioselectivity and stereochemistry) with gas chromatography-mass spectrometry (GC-MS) for volatile derivatives. For crystalline intermediates, employ X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • Safety Note : Follow GHS/CLP guidelines (e.g., avoid inhalation of styrene vapors; use fume hoods) during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for styrene-containing polymers or coordination complexes?

  • Contradiction Analysis :

  • Cross-Validation : Use complementary techniques (e.g., FT-IR for functional groups, XRD for crystallinity) to verify structural assignments.
  • Iterative Refinement : Apply SHELXL’s least-squares refinement to adjust thermal parameters and occupancy rates in crystallographic models, addressing outliers in R-factor metrics .
    • Case Study : Discrepancies in NMR splitting patterns may arise from dynamic conformational changes; variable-temperature NMR or DFT calculations can elucidate these effects .

Q. What strategies are effective for studying hydrogen-bonding networks in styrene-based supramolecular assemblies?

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bonding motifs (e.g., chains, rings) in crystal structures. SHELXL’s hydrogen-bond restraint tools can model these interactions during refinement .
  • Experimental Design : Co-crystallize styrene derivatives with hydrogen-bond donors (e.g., carboxylic acids) and analyze packing motifs via Mercury or Olex2 visualization software .

Q. How should researchers design experiments to probe the mechanistic role of styrene in catalytic cycles (e.g., hydrotrifluoromethylation)?

  • Mechanistic Probes :

  • Isotopic Labeling : Incorporate deuterated styrene (e.g., C₆D₅-CD=CH₂) to track regioselectivity in radical addition pathways.
  • Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to identify rate-determining steps.
    • Data Interpretation : Compare turnover frequencies (TOF) and Eyring plots under varying temperatures to distinguish between concerted and stepwise mechanisms .

Q. Methodological Guidance

Q. What protocols ensure reproducibility in styrene derivative synthesis for multi-lab collaborations?

  • Standardization :

  • Document reaction conditions (e.g., solvent purity, inert atmosphere protocols) using IUPAC nomenclature.
  • Share raw spectral data (e.g., NMR FID files) and crystallographic CIF files via repositories like Cambridge Structural Database (CSD) .
    • Quality Control : Include internal standards (e.g., 1,3,5-trimethoxybenzene for GC-MS) and report yields as averages of triplicate runs ± SD .

Q. How can researchers address challenges in crystallizing styrene-containing compounds for structural studies?

  • Crystallization Optimization :

  • Screen solvents (e.g., benzene/methanol gradients) using high-throughput platforms.
  • Apply SHELXD’s dual-space algorithms for phase problem resolution in twinned or low-resolution datasets .
    • Troubleshooting : If crystallization fails, use powder XRD paired with Rietveld refinement to infer packing motifs .

Q. Data and Safety Compliance

Q. What safety protocols are critical for handling styrene in solvent-intensive reactions?

  • Risk Mitigation :

  • Use respiratory protection (NIOSH-approved masks) and conduct reactions in well-ventilated hoods per GHS P261/P262 guidelines .
  • Monitor airborne styrene levels with real-time sensors (e.g., PID detectors) to ensure compliance with OSHA PELs (100 ppm).

Q. How should researchers archive and validate spectral data for styrene derivatives to meet journal standards?

  • Data Archiving :

  • Deposit NMR, MS, and XRD data in public repositories (e.g., PubChem, NIST Chemistry WebBook) with unique identifiers .
  • Include detailed experimental sections in SI files, citing SHELXL refinement parameters (e.g., R1/wR2 values) .

Comparison with Similar Compounds

Structural and Physical Properties

Property Prop-1-en-2-ylbenzene Styrene
Molecular Formula C₉H₁₀ C₈H₈
Molecular Weight (g/mol) 118.18 104.15
Substituents α-methyl Unsubstituted
Boiling Point (°C) 165–167 145–146
CAS Number 98-83-9 100-42-5
Key Synonyms α-Methylstyrene, 2-Phenylpropene Vinylbenzene

The methyl group in Prop-1-en-2-ylbenzene introduces steric hindrance, reducing reactivity in certain catalytic processes compared to styrene .

Reactivity in Catalytic Reactions

Hydroformylation

In rhodium-catalyzed hydroformylation, styrene achieves 96% conversion in 4 hours under 10 bar syngas (CO/H₂ 1:1) with high regioselectivity.

Hydroboration

Lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA)-catalyzed hydroboration of Prop-1-en-2-ylbenzene requires longer reaction times compared to allylbenzene (97% yield) due to steric hindrance from the α-methyl group.

Anti-Markovnikov Hydroallylation

In scandium-catalyzed reactions, Prop-1-en-2-ylbenzene reacts with styrene to yield products (D47–D50) in 63–88% yields with >19:1 E/Z selectivity. Styrene itself participates as a reactant but shows distinct regiochemical outcomes in similar systems .

Hydroamination

Prop-1-en-2-ylbenzene undergoes iodine-catalyzed hydroamination with 5-mercaptotetrazoles to yield aminated products (e.g., 3u) in 51% yield, lower than styrene derivatives due to steric constraints .

Sulfonation Reactions

Prop-1-en-2-ylbenzene reacts with 4-methylbenzenesulfinic acid to form 2-phenyl-1-tosylpropan-2-ol (3rb) in 95% yield, suggesting hydroxylated intermediates unique to α-methyl-substituted styrenes .

Comparison with Other Styrene Derivatives

trans-β-Methylstyrene (CAS 873-66-5)

  • Structure: Trans-configuration of the propene chain (C₆H₅CH=CHCH₃).
  • Reactivity: Higher steric bulk than styrene but less than Prop-1-en-2-ylbenzene. Used in specialty polymer synthesis .

1-Methyl-4-prop-1-en-2-ylbenzene (CAS 1195-32-0)

  • Structure: Para-methyl substitution on the benzene ring (C₆H₄(CH₃)C(CH₂)=CH₂).
  • Applications: Intermediate in fragrances and resins, with reactivity modulated by electronic effects .

Properties

CAS No.

104492-15-1

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

prop-1-en-2-ylbenzene;styrene

InChI

InChI=1S/C9H10.C8H8/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8/h3-7H,1H2,2H3;2-7H,1H2

InChI Key

ZAKVZVDDGSFVRG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1

physical_description

Dry Powder

Related CAS

9011-11-4
68441-37-2
108080-90-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this example, α-methylstyrene and styrene were copolymerized by the same emulsion polymerization method as described in Example 1 to obtain α-methylstyrene-styrene copolymer [hereinafter abbreviated as P(αMS/S)]. That is, α-methylstyrene-styrene copolymer having Tg of 114° C. was obtained in a conversion of 90% after the copolymerization at 15° C. for 10 hours by using 35 parts by weight of α-methylstyrene and 65 parts by weight of styrene (Example 3). Further, α-methylstyrene-styrene copolymer having Tg of 129° C. was obtained in a conversion of 60% after the copolymerization at 15° C. for 20 hours by using 55 parts by weight of α-methylstyrene and 45 parts by weight of styrene (Example 4). And also, α-methylstyrene-styrene copolymer having Tg of 149° C. was obtained in a conversion of 40% after the copolymerization at 15° C. for 30 hours by using 85 parts by weight of α -methylstyrene and 15 parts by weight of styrene (Example 5).
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Synthesis routes and methods II

Procedure details

A mixture of α-methyl styrene, styrene, and dehydrated and refined toluene (volume ratio=total amount of monomers:toluene=1:1) and boron trifluoride phenolate complex diluted to ten times with dehydrated and refined toluene (1.7 times equivalent as phenol) were continuously fed into an autoclave having an actual capacity of 1270 ml equipped with mixing blades. The polymerization reaction was carried out at the reaction temperature of 5° C. The mol ratio of α-methyl styrene to styrene was 80:20. The feeding rate of the mixture of monomers and toluene was 1.0 liter/hour, and that of the diluted catalyst was 90 milliliters/hour. Next, the reactant mixture was transferred into the second stage autoclave so as to continue polymerization at 5° C. When the total residence time in the first and second stage autoclaves reached two hours, the reactant mixture was discharged continuously. When three times as much time as that of the residence time elapsed, one liter of the reactant mixture was sampled and the polymerization reaction was terminated. After termination of polymerization, one normal NaOH aqueous solution was added to the sampled reactant mixture so as to deash the residual catalyst. The obtained reactant mixture was further washed five times using a large amount of water. Solvent and un-reacted monomers were removed by vacuum distillation in an evaporator to obtain α-methyl styrene-styrene copolymer (2). This α-methyl styrene-styrene copolymer (2) had these properties: softening point Tm=120° C., number average molecular weight Mn=1100, and weight average molecular weight Mw=1930.
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